Nocardicin A

Catalog No.
S537446
CAS No.
39391-39-4
M.F
C23H24N4O9
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nocardicin A

CAS Number

39391-39-4

Product Name

Nocardicin A

IUPAC Name

(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid

Molecular Formula

C23H24N4O9

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18+/t16-,17+,19-/m1/s1

InChI Key

CTNZOGJNVIFEBA-TWTPMLPMSA-N

SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

nocarcidins, nocardicin, nocardicin A, nocardicin A, sodium salt, nocardicin B

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N

Isomeric SMILES

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N/O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N

Description

The exact mass of the compound Nocardicin A is 500.1543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Supplementary Records. It belongs to the ontological category of D-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nocardicin A is a monocyclic β-lactam antibiotic belonging to the monobactam subclass. It is produced by the actinomycete Nocardia uniformis subsp. tsuyamenensis through a complex biosynthetic pathway involving non-ribosomal peptide synthetases. Structurally, nocardicin A is related to other β-lactam antibiotics such as penicillin and cephalosporins, featuring a unique oxime functional group that contributes to its biological activity and stability against β-lactamases, enzymes that typically degrade β-lactam antibiotics .

The biosynthesis of nocardicin A involves several key enzymatic reactions. The critical enzyme, nocardicin-A epimerase, catalyzes the conversion of nocardicin C to nocardicin A by oxidizing the primary amine at the C-2′ position to form the oxime group . This reaction is crucial as it determines the antibiotic's efficacy and resistance profile. Additionally, the formation of the β-lactam ring is facilitated by non-ribosomal peptide synthetases, which assemble the precursor peptides into the final antibiotic structure .

Nocardicin A exhibits significant antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to other β-lactam antibiotics. The presence of the oxime group enhances its stability against hydrolysis by β-lactamases, making it effective in treating infections caused by resistant bacterial strains . Research has shown that nocardicin A can also exhibit antifungal properties, although its primary application remains in antibacterial therapy .

The synthesis of nocardicin A can be achieved through fermentation processes using Nocardia uniformis strains under controlled conditions. The biosynthetic pathway involves two key non-ribosomal peptide synthetases: NocA and NocB, which are responsible for assembling the amino acid precursors into the final antibiotic structure . Chemical synthesis routes have also been explored, including chiral synthesis methods for key intermediates like D-homoserine, which is essential for constructing the nocardicin backbone .

Nocardicin A is primarily used as an antibiotic in clinical settings, particularly for treating infections caused by Gram-negative bacteria. Its unique structure allows it to serve as a template for developing new derivatives with enhanced efficacy or reduced side effects. Additionally, research into nocardicin A has implications for drug design in combating antibiotic resistance .

Studies have demonstrated that nocardicin A interacts with various bacterial enzymes involved in cell wall synthesis. Its binding affinity for penicillin-binding proteins indicates a competitive inhibition mechanism similar to other β-lactams. Furthermore, research on its interactions with β-lactamases has revealed insights into its stability and resistance mechanisms . Investigations into potential synergistic effects with other antibiotics are ongoing to enhance therapeutic outcomes against resistant bacterial strains.

Nocardicin A shares structural and functional similarities with several other compounds in the β-lactam family. Notable comparisons include:

CompoundStructure TypeOriginUnique Features
PenicillinCyclic β-lactamPenicillium fungiFirst discovered antibiotic; widely used
CephalosporinCyclic β-lactamCephalosporium fungiBroader spectrum; more resistant to β-lactamases
MonobactamsMonocyclic β-lactamSyntheticEffective against Gram-negative bacteria; stable
Isonocardicin AMonocyclic β-lactamNocardia speciesStructural isomer of nocardicin A

Nocardicin A's uniqueness lies in its specific oxime functional group and its production from actinomycete sources, distinguishing it from both naturally occurring and synthetic β-lactams . Its ability to resist degradation by certain β-lactamases further enhances its therapeutic potential compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

500.15432836 g/mol

Monoisotopic Mass

500.15432836 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QWV6T6M34F

Wikipedia

Nocardicin_A

Dates

Modify: 2024-02-18
1: Decuyper L, Deketelaere S, Vanparys L, Jukic M, Sosic I, Sauvage E, Amoroso AM, Verlaine O, Joris B, Gobec S, D'hooghe M. In silico design and enantioselective synthesis of functionalized monocyclic 3-amino-1-carboxymethyl-β-lactams as inhibitors of penicillin-binding proteins of resistant bacteria. Chemistry. 2018 Jun 8. doi: 10.1002/chem.201801868. [Epub ahead of print] PubMed PMID: 29882610.
2: Gaudelli NM, Long DH, Townsend CA. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature. 2015 Apr 16;520(7547):383-7. doi: 10.1038/nature14100. Epub 2015 Jan 26. PubMed PMID: 25624104; PubMed Central PMCID: PMC4401618.
3: Gaudelli NM, Townsend CA. Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. Nat Chem Biol. 2014 Apr;10(4):251-8. doi: 10.1038/nchembio.1456. Epub 2014 Feb 16. PubMed PMID: 24531841; PubMed Central PMCID: PMC3961552.
4: Gaudelli NM, Townsend CA. Stereocontrolled syntheses of peptide thioesters containing modified seryl residues as probes of antibiotic biosynthesis. J Org Chem. 2013 Jul 5;78(13):6412-26. doi: 10.1021/jo4007893. Epub 2013 Jun 18. Erratum in: J Org Chem. 2013 Nov 1;78(21):11115. PubMed PMID: 23758494; PubMed Central PMCID: PMC3898789.
5: Davidsen JM, Bartley DM, Townsend CA. Non-ribosomal propeptide precursor in nocardicin A biosynthesis predicted from adenylation domain specificity dependent on the MbtH family protein NocI. J Am Chem Soc. 2013 Feb 6;135(5):1749-59. doi: 10.1021/ja307710d. Epub 2013 Jan 18. PubMed PMID: 23330869; PubMed Central PMCID: PMC3571714.
6: Giessen TW, Franke KB, Knappe TA, Kraas FI, Bosello M, Xie X, Linne U, Marahiel MA. Isolation, structure elucidation, and biosynthesis of an unusual hydroxamic acid ester-containing siderophore from Actinosynnema mirum. J Nat Prod. 2012 May 25;75(5):905-14. doi: 10.1021/np300046k. Epub 2012 May 11. PubMed PMID: 22578145.
7: Davidsen JM, Townsend CA. In vivo characterization of nonribosomal peptide synthetases NocA and NocB in the biosynthesis of nocardicin A. Chem Biol. 2012 Feb 24;19(2):297-306. doi: 10.1016/j.chembiol.2011.10.020. PubMed PMID: 22365611; PubMed Central PMCID: PMC3292777.
8: Land M, Lapidus A, Mayilraj S, Chen F, Copeland A, Del Rio TG, Nolan M, Lucas S, Tice H, Cheng JF, Chertkov O, Bruce D, Goodwin L, Pitluck S, Rohde M, Göker M, Pati A, Ivanova N, Mavromatis K, Chen A, Palaniappan K, Hauser L, Chang YJ, Jeffries CC, Brettin T, Detter JC, Han C, Chain P, Tindall BJ, Bristow J, Eisen JA, Markowitz V, Hugenholtz P, Kyrpides NC, Klenk HP. Complete genome sequence of Actinosynnema mirum type strain (101). Stand Genomic Sci. 2009 Jul 20;1(1):46-53. doi: 10.4056/sigs.21137. PubMed PMID: 21304636; PubMed Central PMCID: PMC3035213.
9: Davidsen JM, Townsend CA. Identification and characterization of NocR as a positive transcriptional regulator of the beta-lactam nocardicin A in Nocardia uniformis. J Bacteriol. 2009 Feb;191(3):1066-77. doi: 10.1128/JB.01833-07. Epub 2008 Nov 21. PubMed PMID: 19028891; PubMed Central PMCID: PMC2632093.
10: Kelly WL, Townsend CA. Mutational analysis of nocK and nocL in the nocardicin a producer Nocardia uniformis. J Bacteriol. 2005 Jan;187(2):739-46. PubMed PMID: 15629944; PubMed Central PMCID: PMC543527.
11: Gunsior M, Breazeale SD, Lind AJ, Ravel J, Janc JW, Townsend CA. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, nocardicin A. Chem Biol. 2004 Jul;11(7):927-38. PubMed PMID: 15271351.
12: Kelly WL, Townsend CA. Mutational analysis and characterization of nocardicin C-9' epimerase. J Biol Chem. 2004 Sep 10;279(37):38220-7. Epub 2004 Jul 13. PubMed PMID: 15252031.
13: Hwu JR, Ethiraj KS, Hakimelahi GH. Biological activity of some monocyclic- and bicyclic beta-lactams with specified functional groups. Mini Rev Med Chem. 2003 Jun;3(4):305-13. Review. PubMed PMID: 12678824.
14: Kelly WL, Townsend CA. Role of the cytochrome P450 NocL in nocardicin A biosynthesis. J Am Chem Soc. 2002 Jul 17;124(28):8186-7. PubMed PMID: 12105888.
15: Gerardin-Charbonnier C, Auberger S, Molina L, Achilefu S, Manresa MA, Vinardell P, Infante MR, Selve C. Preparation and antibiotic activity of monobactam analogues of nocardicins. Prep Biochem Biotechnol. 1999 Aug;29(3):257-72. PubMed PMID: 10431930.
16: Reeve AM, Breazeale SD, Townsend CA. Purification, characterization, and cloning of an S-adenosylmethionine-dependent 3-amino-3-carboxypropyltransferase in nocardicin biosynthesis. J Biol Chem. 1998 Nov 13;273(46):30695-703. PubMed PMID: 9804844.
17: Méndez R, Alemany T, Martín-Villacorta J. Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates. Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3228-33. PubMed PMID: 1294325.
18: Méndez R, Alemany T, Martín-Villacorta J. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Chem Pharm Bull (Tokyo). 1992 Dec;40(12):3222-7. PubMed PMID: 1294324.
19: Ursinus A, Steinhaus H, Höltje JV. Purification of a nocardicin A-sensitive LD-carboxypeptidase from Escherichia coli by affinity chromatography. J Bacteriol. 1992 Jan;174(2):441-6. PubMed PMID: 1729236; PubMed Central PMCID: PMC205735.
20: Chitnis SN, Prasad KS, Bhargava PM. Isolation and characterization of autolysis-defective mutants of Escherichia coli that are resistant to the lytic activity of seminalplasmin. J Gen Microbiol. 1990 Mar;136(3):463-9. PubMed PMID: 1697323.

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